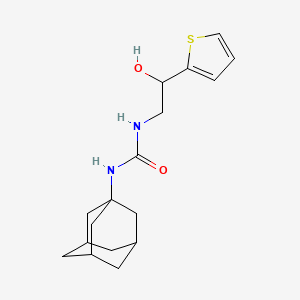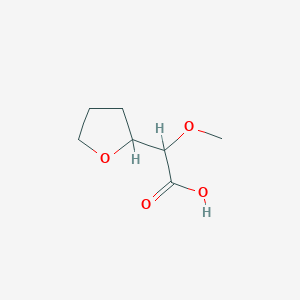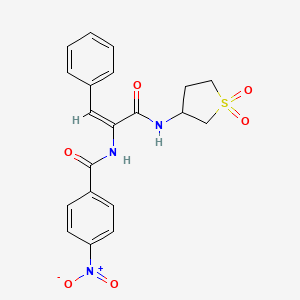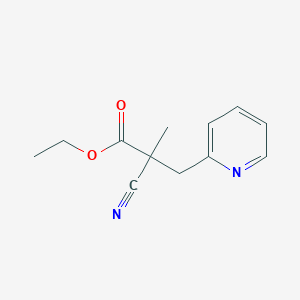![molecular formula C16H13Cl2N3O2 B2948124 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034403-19-3](/img/structure/B2948124.png)
2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazolopyrimidines can be synthesized through the reaction of 3-amino-1H-pyrazolo[3,4-d]thieno[2,3-b]pyridine with 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a 2,4-dichlorophenoxy group and a propanamide group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines, in general, have tunable photophysical properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is synthesized through reactions involving specific precursors and conditions that aim to explore its chemical properties and potential applications. For instance, the synthesis and biological evaluation of novel derivatives bearing pyrazole, isoxazole, and other heterocyclic frameworks have been explored to assess their antimicrobial and anti-inflammatory activities. These studies highlight the compound's versatility and potential as a base for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Anti-inflammatory Applications
Research has focused on evaluating the antimicrobial and anti-inflammatory properties of derivatives of this compound. Synthesizing new heterocyclic compounds incorporating the base structure of 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has shown promising results in inhibiting bacterial and fungal growth, indicating its potential in developing new antimicrobial agents. Additionally, some derivatives have displayed significant anti-inflammatory activities, which could be beneficial in designing new anti-inflammatory drugs (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Herbicidal Activity
The compound has also been explored for its herbicidal activity. Studies have synthesized derivatives and evaluated their effectiveness in controlling weed growth. This research suggests the compound's potential in agricultural applications, offering a basis for developing new herbicides with specific action mechanisms (Liu et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine moiety, which is a common structural motif in many bioactive compounds. For instance, certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cyclin-dependent kinases (CDKs) .
Mode of Action
If this compound acts similarly to other pyrazolo[1,5-a]pyrimidines, it might interact with its targets (e.g., CDKs) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of CDKs can affect various cellular processes, including cell cycle progression and transcription regulation .
Result of Action
The inhibition of CDKs could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10(23-15-3-2-11(17)8-14(15)18)16(22)20-12-5-7-21-13(9-12)4-6-19-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGLUKZQZAHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=NN2C=C1)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)
![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)
![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)



